2-Bromo-3-chloropropene

Beschreibung

The exact mass of the compound 2-Bromo-3-chloropropene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-3-chloropropene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-chloropropene including the price, delivery time, and more detailed information at info@benchchem.com.

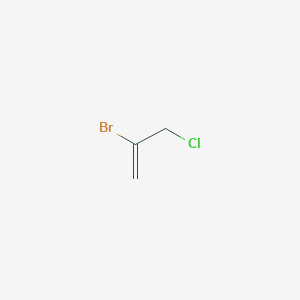

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-3-chloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrCl/c1-3(4)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQUWHWIEUSLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167693 | |

| Record name | 2-Bromo-3-chloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16400-63-8 | |

| Record name | 1-Propene, 2-bromo-3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16400-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-chloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-chloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-chloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Note: High-Resolution Purity Assessment of 2-Bromo-3-chloropropene via Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This document provides a comprehensive, technically detailed protocol for the determination of purity for 2-Bromo-3-chloropropene (CAS No. 16400-63-8), a reactive halogenated alkene intermediate crucial in chemical synthesis. Given its reactivity and potential for impurities stemming from synthesis or degradation, a robust and reliable analytical method is paramount for quality control. This guide establishes a definitive Gas Chromatography-Mass Spectrometry (GC-MS) method, leveraging its high separation efficiency and specific compound identification capabilities. We will detail the causal logic behind instrumental parameter selection, a step-by-step protocol for sample analysis, and a framework for data interpretation and system validation, designed for researchers, scientists, and drug development professionals.

Principles and Strategic Considerations

Gas Chromatography-Mass Spectrometry is the premier analytical technique for volatile and semi-volatile compounds like 2-Bromo-3-chloropropene. The gas chromatograph separates the analyte from its impurities based on differences in their boiling points and affinities for the GC column's stationary phase. The mass spectrometer then fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique spectral "fingerprint" for definitive identification.

1.1. The Rationale Behind GC Column Selection

The choice of a GC column is critical for achieving baseline separation of the main component from structurally similar impurities. For volatile halogenated hydrocarbons, a mid-polarity column is optimal.[1] A stationary phase such as a (6%-cyanopropyl-phenyl)-methylpolysiloxane (e.g., DB-624 or equivalent) is recommended. This phase provides excellent selectivity for halogenated compounds due to dipole-dipole interactions, separating them effectively from non-polar contaminants or isomeric byproducts.[1][2] A standard column dimension of 30 m length, 0.25 mm internal diameter, and a 1.4 µm film thickness offers a good balance between resolution and analysis time for this class of compounds.[3]

1.2. Managing Thermal Lability in the GC Inlet

Halogenated alkenes can be susceptible to thermal degradation or rearrangement in a hot GC inlet, potentially leading to inaccurate purity assessments.[4][5] 2-Bromo-3-chloropropene, with its allylic halogen structure, requires careful optimization of the injection port temperature. A temperature high enough to ensure rapid and complete vaporization is necessary, but excessive heat can cause dehydrohalogenation.[6] Therefore, the inlet temperature is set to a moderately elevated temperature (e.g., 250°C) as a starting point, which is a common practice for analyzing thermally labile compounds.[5]

1.3. Injection Technique: The Split vs. Splitless Dilemma

The choice between split and splitless injection depends on the expected concentration of the analyte.[7]

-

Split Injection: This technique is ideal for analyzing high-concentration samples, such as a neat substance or a concentrated solution for a purity check.[8] It works by diverting a large portion of the vaporized sample away from the column, preventing overload and ensuring sharp, symmetrical peaks.[9] For purity determination, a high split ratio (e.g., 100:1) is employed.

-

Splitless Injection: This mode is reserved for trace analysis where maximum sensitivity is required.[7][10] For the purpose of this protocol—determining the purity of a bulk material—splitless injection is not recommended as it would severely overload both the column and the detector.

1.4. Mass Spectrometry: The Key to Unambiguous Identification

Electron Ionization (EI) at a standard 70 eV is the chosen ionization method. This high-energy process ensures reproducible fragmentation patterns that can be compared against established libraries, such as the NIST Mass Spectral Library.[11] A key feature in the mass spectrum of 2-Bromo-3-chloropropene will be the characteristic isotopic patterns of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio).[12] These isotopic signatures on the molecular ion and any halogen-containing fragments provide a high degree of confidence in compound identification.[11]

Experimental Workflow and Logic

The entire process, from sample handling to the final report, is designed to be a self-validating system, ensuring data integrity at every stage.

Caption: Overall workflow for GC-MS purity determination.

Detailed Application Protocol

3.1 Materials and Reagents

-

Solvent: Dichloromethane (DCM) or Hexane, HPLC or GC-grade.

-

Analyte: 2-Bromo-3-chloropropene sample.

-

Consumables: 2 mL autosampler vials with PTFE-lined septa, 10 µL GC syringe, GC inlet liners (deactivated).

3.2 Instrumentation and Parameters

The following parameters serve as a validated starting point and may be adjusted based on specific instrumentation and observed chromatographic performance.

Table 1: Gas Chromatograph (GC) Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Injection Mode | Split | Prevents column and detector overload for a high-concentration purity analysis.[7] |

| Split Ratio | 100:1 | Ensures a small, representative fraction of the sample enters the column, maintaining sharp peaks. |

| Inlet Temperature | 250°C | Balances efficient vaporization with minimizing potential thermal degradation of the analyte.[5] |

| Injection Volume | 1.0 µL | Standard volume for liquid injections. |

| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |

| Column Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for a 0.25 mm ID column, balancing speed and resolution. |

| GC Column | (6%-cyanopropyl-phenyl)-methylpolysiloxane, 30m x 0.25mm ID, 1.4µm film | Mid-polarity phase ideal for separating halogenated volatile compounds.[1][2] |

| Oven Program | Initial: 40°C, hold for 2 minRamp: 15°C/min to 220°CHold: 2 min | Starts below the boiling point of common solvents and ramps to elute the analyte and any higher-boiling impurities. |

Table 2: Mass Spectrometer (MS) Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable spectra.[11] |

| Ionization Energy | 70 eV | Industry standard energy for generating consistent fragmentation patterns. |

| Source Temperature | 230°C | Standard source temperature to maintain cleanliness and prevent condensation. |

| Quadrupole Temp. | 150°C | Standard quadrupole temperature to ensure stable mass analysis. |

| Acquisition Mode | Full Scan | Acquires data across a wide mass range to identify both expected and unexpected impurities. |

| Scan Range | 35 - 250 m/z | Covers the mass of the analyte (155.42 g/mol ) and its expected fragments, while excluding low-mass solvent ions.[13] |

| Solvent Delay | 2.0 min | Prevents the high concentration of the injection solvent from saturating the MS detector. |

3.3 Methodology

3.3.1 Sample Preparation

-

Accurately prepare a stock solution of the 2-Bromo-3-chloropropene sample at approximately 1000 µg/mL in the chosen solvent (e.g., Dichloromethane). This involves weighing ~10 mg of the sample and diluting it to 10 mL in a volumetric flask.

-

Vortex the solution thoroughly to ensure homogeneity.

-

Transfer an aliquot of the solution into a 2 mL autosampler vial and cap securely.

3.3.2 GC-MS Sequence

-

Solvent Blank: Begin the sequence with an injection of the pure solvent to ensure the system is free from contaminants.

-

System Suitability: Inject the prepared sample solution five consecutive times. This is crucial for verifying system performance before analyzing unknown samples.

-

Sample Analysis: Proceed with injections of other samples if applicable.

3.4 Data Analysis and Interpretation

-

Peak Identification:

-

Identify the main peak corresponding to 2-Bromo-3-chloropropene based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from the NIST library.[11] The spectrum should exhibit characteristic isotopic clusters for fragments containing both Br and Cl. The molecular ion peaks should appear around m/z 154, 156, and 158.

-

-

Impurity Identification:

-

Integrate all other peaks in the chromatogram that are above a defined signal-to-noise threshold (e.g., 10:1).

-

Attempt to tentatively identify these impurity peaks by searching their mass spectra against the NIST library.

-

-

Purity Calculation:

-

The purity is calculated using the area percent normalization method. This assumes that all compounds in the sample have a similar response factor in the MS detector, which is a common and accepted practice for purity estimations when standards for every impurity are not available.[14]

-

Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

System Validation and Quality Control

A method is only trustworthy if it is validated.[15] The following system suitability tests (SST) must be passed before accepting any purity results.[16]

Table 3: System Suitability Test (SST) Criteria

| Parameter | Specification | Purpose |

|---|---|---|

| Retention Time (RT) RSD | ≤ 1.0% | Ensures the stability and reproducibility of the chromatographic separation.[17] |

| Peak Area RSD | ≤ 5.0% | Demonstrates the precision and consistency of the injection and detection process.[17] |

| Peak Tailing Factor (Tf) | 0.8 - 1.5 | Measures peak symmetry, indicating good chromatographic performance and minimal unwanted interactions. |

| Signal-to-Noise (S/N) | ≥ 100 for the main peak | Confirms adequate sensitivity of the instrument. |

(RSD = Relative Standard Deviation for n=5 injections)

Conclusion

This application note provides a robust, reliable, and scientifically grounded GC-MS protocol for the purity determination of 2-Bromo-3-chloropropene. By carefully selecting instrumental parameters based on the analyte's chemical properties and incorporating rigorous system validation checks, this method ensures high-quality, defensible data. The detailed explanation of the causality behind each step empowers the analyst to not only execute the protocol but also to troubleshoot and adapt it as necessary, adhering to the principles of good laboratory practice.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85400, 2-Bromo-3-chloropropene. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). Mass spectrum of 2-bromopropane. Retrieved from [Link].

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Bromo-3-chloropropene-1 in NIST Chemistry WebBook. Retrieved from [Link].

-

Cheméo (n.d.). Chemical Properties of 2-Bromo-3-chloropropene-1 (CAS 16400-63-8). Retrieved from [Link].

-

National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum for 2-Bromo-3-chloropropene-1. Retrieved from [Link].

-

U.S. Environmental Protection Agency (1999). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. Retrieved from [Link].

-

International Institute for Science, Technology and Education (IISTE). (2015). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link].

-

Restek Corporation (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link].

-

Li, Y., et al. (2019). C12-30 α-Bromo-Chloro "Alkenes": Characterization of a Poorly Identified Flame Retardant and Potential Environmental Implications. Environmental Science & Technology Letters. Retrieved from [Link].

-

LibreTexts Chemistry (2023). Halogenation of Alkanes. Retrieved from [Link].

-

Agilent Technologies (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link].

-

Wang, J., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Molecules, 26(22), 6851. Retrieved from [Link].

-

Clark, J. (2015). Halogenation of Alkenes. Chemguide. Retrieved from [Link].

-

Phenomenex (2024). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link].

-

Holbrook, K. A., & Watson, R. A. (1969). Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link].

-

LabTech (n.d.). Analysis of Volatile Organic Compounds Using US EPA Method TO-17 by Automated Cryogen-free Thermal Desorption. Retrieved from [Link].

-

Kumar, A., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. World Journal of Advanced Research and Reviews. Retrieved from [Link].

-

Clark, J. (n.d.). The Halogenation of Alkanes. Retrieved from [Link].

-

Element Lab Solutions (n.d.). 5 ways to improve your Split / Splitless Injection. Retrieved from [Link].

-

Agilent Technologies (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link].

-

Klee, M. (2023). GC Column Killers! LCGC International. Retrieved from [Link].

-

Restek Corporation (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link].

-

Klee, M. (2023). Activity and Decomposition. Separation Science. Retrieved from [Link].

-

eCampusOntario Pressbooks (n.d.). 3.2.4 – Halogenation of Alkenes. Retrieved from [Link].

-

Pérez-Acevedo, L. P., et al. (2022). Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry. Retrieved from [Link].

-

Phenomenex (2024). Guide to Choosing a GC Column. Retrieved from [Link].

-

Organic Chemistry Tutor (2023, October 2). Halogenation of Alkenes | Mechanism | Stereochemistry | Examples [Video]. YouTube. Retrieved from [Link].

-

Journal of Drug Delivery and Therapeutics (2018). A Review on GC-MS and Method Development and Validation. Retrieved from [Link].

-

PerkinElmer (n.d.). Analysis of Volatile Organic Compounds (VOCs) in Air Using US EPA Method TO-17. Retrieved from [Link].

-

Klee, M. (2024). Optimizing Splitless Injections in Gas Chromatography, Part I: What It Is and What Happens When We Inject. LCGC International. Retrieved from [Link].

-

National Institute of Standards and Technology (NIST). (n.d.). Propane, 1-bromo-3-chloro- in NIST Chemistry WebBook. Retrieved from [Link].

-

Restek Corporation (2020, April 28). Split vs. Splitless Injection [Video]. YouTube. Retrieved from [Link].

-

Agilent Technologies (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved from [Link].

Sources

- 1. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]

- 2. agilent.com [agilent.com]

- 3. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]

- 4. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]

- 6. sepscience.com [sepscience.com]

- 7. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]

- 8. gcms.cz [gcms.cz]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. youtube.com [youtube.com]

- 11. 2-Bromo-3-chloropropene-1 [webbook.nist.gov]

- 12. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 2-Bromo-3-chloropropene | C3H4BrCl | CID 85400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. iiste.org [iiste.org]

- 15. researchtrendsjournal.com [researchtrendsjournal.com]

- 16. gcms.cz [gcms.cz]

- 17. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Functionalized Allenes Utilizing 2-Bromo-3-chloropropene as a Versatile Precursor

Abstract

Functionalized allenes are a class of compounds with unique axial chirality and reactivity, making them highly valuable building blocks in organic synthesis, medicinal chemistry, and materials science.[1][2] Their application in drug design is growing, with allenic structures being incorporated into novel therapeutic agents.[3] This application note provides a detailed guide for researchers on the synthesis of functionalized allenes using 2-bromo-3-chloropropene as a strategic and versatile starting material. We present two primary, field-proven methodologies: organocuprate-mediated Sₙ2' substitution and palladium-catalyzed cross-coupling. This guide explains the underlying chemical principles, provides detailed step-by-step protocols, and discusses the rationale behind experimental choices to ensure reproducible and efficient synthesis.

Introduction: The Significance of Allenes and the Utility of 2-Bromo-3-chloropropene

Allenes, compounds containing the C=C=C moiety, are not merely chemical curiosities; they are potent synthons for constructing complex molecular architectures.[2][4] Their orthogonal π-systems allow for diverse reactivity, and their inherent chirality presents unique opportunities in stereoselective synthesis. In drug development, the allene functional group can serve as a rigid scaffold or a bioisostere, influencing the pharmacological profile of a molecule.[3]

The choice of starting material is critical for any synthetic campaign. 2-Bromo-3-chloropropene is a particularly advantageous precursor for several reasons:

-

Differential Reactivity: It possesses two distinct halogen atoms. The chlorine atom is on a primary, propargylic carbon, making it susceptible to nucleophilic substitution. The bromine atom is on a vinylic, sp²-hybridized carbon, which is significantly less reactive towards traditional nucleophilic attack but can be activated by transition metal catalysts.

-

Strategic Control: This differential reactivity allows for selective functionalization, enabling the synthesis of a wide array of substituted allenes through carefully chosen reaction conditions.

This document will detail two robust synthetic pathways that leverage the unique structure of 2-bromo-3-chloropropene.

The Precursor: Understanding the Reactivity of 2-Bromo-3-chloropropene

The key to successfully using 2-bromo-3-chloropropene is to understand the chemoselectivity dictated by its structure. The C-Cl bond is a typical propargylic halide, prone to displacement. The C-Br bond is a vinylic halide, generally inert to nucleophiles but reactive in transition metal-catalyzed cycles.[5] This dichotomy is the foundation of the synthetic strategies described herein.

Caption: Reactivity profile of 2-bromo-3-chloropropene.

Synthetic Strategy I: Organocuprate-Mediated Sₙ2' Synthesis

One of the most reliable methods for converting propargyl halides into allenes is the reaction with organocuprates.[6] This transformation proceeds via an Sₙ2' mechanism, where the nucleophile attacks the terminal carbon (the γ-position) of the propargyl system, inducing a rearrangement and displacement of the leaving group.

Mechanistic Rationale

The choice of a copper-based reagent is critical. Organocuprates (Gilman reagents, R₂CuLi) are soft nucleophiles, which preferentially attack the terminal alkyne carbon over the more sterically hindered internal carbon. This γ-attack is followed by the concerted expulsion of the chloride leaving group, leading to the regioselective formation of the allene. The less reactive vinylic bromide remains untouched under these conditions.

Caption: Workflow for organocuprate-mediated allene synthesis.

Protocol 1: Synthesis of 1-Bromo-3-phenylpropa-1,2-diene

This protocol details the synthesis of a representative aryl-substituted allene using a lithium diphenylcuprate reagent.

Materials:

-

Copper(I) iodide (CuI), 99.995%

-

Phenyllithium (PhLi), 1.8 M in di-n-butyl ether

-

2-Bromo-3-chloropropene

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

Preparation of Lithium Diphenylcuprate:

-

To a flame-dried 250 mL Schlenk flask under an argon atmosphere, add CuI (1.90 g, 10.0 mmol).

-

Add anhydrous Et₂O (50 mL) and cool the resulting slurry to -20 °C using an acetonitrile/dry ice bath.

-

Slowly add phenyllithium (11.1 mL of 1.8 M solution, 20.0 mmol) dropwise via syringe, maintaining the internal temperature below -15 °C. The solution will change color, typically to a dark or black solution, which then may lighten.

-

Stir the resulting solution at -20 °C for 30 minutes to ensure complete formation of the cuprate.

-

-

Allene Formation:

-

In a separate flame-dried flask, prepare a solution of 2-bromo-3-chloropropene (1.56 g, 10.0 mmol) in anhydrous Et₂O (20 mL).

-

Cool the cuprate solution to -78 °C (acetone/dry ice bath).

-

Add the solution of 2-bromo-3-chloropropene dropwise to the cold cuprate solution over 20 minutes.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and stir vigorously until the aqueous layer is a deep blue color (indicating complexation of copper salts).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the title compound as a colorless oil.

-

Self-Validation & Expected Outcome:

-

TLC Analysis: Monitor the reaction progress by TLC (stain with KMnO₄). The starting material should be consumed, and a new, lower Rf spot corresponding to the allene product should appear.

-

Spectroscopic Analysis: The structure of the purified allene should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. Key signals include a characteristic IR stretch for the allene around 1950 cm⁻¹ and a unique ¹³C NMR signal for the central sp-hybridized carbon around 200 ppm.

Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling

For the synthesis of more complex or highly functionalized allenes, palladium-catalyzed cross-coupling offers superior scope and functional group tolerance.[5] This strategy activates the typically inert vinylic C-Br bond, allowing for the introduction of various substituents. The reaction with the propargylic chloride must be suppressed, which can be achieved by using a mild base that does not promote elimination or substitution.

Mechanistic Rationale

The catalytic cycle generally follows a standard cross-coupling mechanism:

-

Oxidative Addition: A Pd(0) complex oxidatively adds to the C-Br bond of the allene substrate (formed in situ or pre-formed) to generate a Pd(II)-allenyl intermediate.

-

Transmetalation: An organometallic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.[7][8]

Caption: Generalized catalytic cycle for palladium-catalyzed allene synthesis.

Protocol 2: Two-Step, One-Pot Synthesis of a Tetrasubstituted Allene

This protocol first generates a trisubstituted 2-bromoallene via cuprate addition and then, in the same pot, performs a Suzuki cross-coupling to install a second substituent.

Materials:

-

All materials from Protocol 1

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), powdered and dried

-

Toluene, anhydrous

Procedure:

-

Allene Formation (Step 1):

-

Follow Procedure steps 1 and 2 from Protocol 1 to generate the 1-bromo-3-phenylpropa-1,2-diene in the reaction flask. Do not proceed to the aqueous workup.

-

-

Cross-Coupling Reaction (Step 2):

-

After warming the reaction mixture to 0 °C, place the flask under a positive pressure of argon.

-

To this crude reaction mixture, add 4-methoxyphenylboronic acid (1.82 g, 12.0 mmol, 1.2 equiv).

-

Add powdered K₃PO₄ (4.25 g, 20.0 mmol, 2.0 equiv).

-

In a separate small flask, prepare the catalyst pre-mixture: add Pd(OAc)₂ (45 mg, 0.20 mmol, 2 mol%) and SPhos (164 mg, 0.40 mmol, 4 mol%) to anhydrous toluene (10 mL) and stir under argon for 10 minutes.

-

Add the catalyst solution to the main reaction flask via cannula.

-

Equip the flask with a reflux condenser, and heat the mixture to 80 °C.

-

Stir vigorously at 80 °C for 12 hours. Monitor progress by TLC or GC-MS.

-

-

Workup and Purification:

-

Cool the reaction to room temperature.

-

Add water (50 mL) and stir for 10 minutes.

-

Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate (100 mL).

-

Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 0-5% ethyl acetate in hexanes) to afford the tetrasubstituted allene.

-

Data Summary and Substrate Scope

The following table summarizes representative outcomes for the synthesis of various functionalized allenes using the protocols described. Yields are for isolated, purified products.

| Entry | Protocol | Nucleophile / Coupling Partner | Product Structure | Yield (%) |

| 1 | 1 | Lithium dimethylcuprate | 1-Bromo-3-methylpropa-1,2-diene | 78 |

| 2 | 1 | Lithium di-n-butylcuprate | 1-Bromo-3-n-butylpropa-1,2-diene | 75 |

| 3 | 1 | Lithium diphenylcuprate | 1-Bromo-3-phenylpropa-1,2-diene | 82 |

| 4 | 2 | Phenyl / 4-Tolylboronic acid | 1-(p-Tolyl)-3-phenylpropa-1,2-diene | 68 |

| 5 | 2 | Phenyl / Thiophene-2-boronic acid | 1-Phenyl-3-(thiophen-2-yl)propa-1,2-diene | 61 |

Conclusion and Outlook

2-Bromo-3-chloropropene serves as an excellent and highly adaptable starting material for the synthesis of functionalized allenes. The differential reactivity of its two carbon-halogen bonds provides a powerful handle for selective transformations. The organocuprate-mediated Sₙ2' reaction is a robust method for producing trisubstituted bromoallenes, which are valuable intermediates in their own right. Furthermore, subsequent palladium-catalyzed cross-coupling reactions on these intermediates open the door to a vast array of complex, tetrasubstituted allenes. These protocols provide researchers and drug development professionals with reliable and scalable methods to access these important molecular scaffolds, paving the way for new discoveries in chemical synthesis and medicinal chemistry.

References

-

Process for the preparation of 2-bromo 3-halo propene-1. Google Patents.

-

Allene synthesis by olefination or allenation. Organic Chemistry Portal.

-

Functionalized Allenes: Generation by Sigmatropic Rearrangement and Application in Heterocyclic Chemistry. ResearchGate.

-

Synthesis and functionalization of allenes by direct Pd-catalyzed organolithium cross-coupling. INIS-IAEA.

-

Radical functionalization of allenes. Chemical Communications (RSC Publishing).

-

Allene as an alternative functional group for drug design: effect of C--C multiple bonds conjugated with quinazolines on the inhibition of EGFR tyrosine kinase. PubMed.

-

Synthesis of 3-bromo-1-chloropropane. PrepChem.com.

-

Radical transformations for allene synthesis. PubMed Central (NIH).

-

Allene synthesis by 1,3-substitution with carbon nucleophiles. Organic Chemistry Portal.

-

is added dropwise via the graduated addition funnel at such a rate so as to maintain the internal temperature between -58 and -63 °C. Organic Syntheses Procedure.

-

Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. PubMed Central.

-

Three-Component Synthesis of Multiple Functionalized Allenes via Copper/Photoredox Dual Catalyzed 1,4-Alkylcyanation of 1,3-Enynes. ResearchGate.

-

Visible light mediated functionalization of allenes. Organic Chemistry Frontiers (RSC Publishing).

-

Copper-Catalyzed Regio- and Stereoselective Intermolecular Three-Component Oxyarylation of Allenes. Organic Chemistry Portal.

-

Synthesis of Allenes by Catalytic Coupling of Propargyl Carbonates with Aryl Iodides in the Presence of Diboron Species. The Journal of Organic Chemistry (ACS Publications).

-

Palladium-Catalyzed Synthesis and Racemization of Conjugated Allenynes. ProQuest.

-

Method for making bromo-chloralkanes. Google Patents.

-

Modular Functionalization of Allenes to Aminated Stereotriads. PubMed Central (NIH).

-

Palladium-Catalyzed Reactions of Cyclic Allenes and Strain-Promoted Reactions of Cyclic 1,2,3-Trienes. eScholarship.org.

-

Visible-Light-Mediated Dual Functionalization of Allenes: Regio- and Stereoselective Synthesis of Vinylsulfone Azides. The Journal of Organic Chemistry (ACS Publications).

-

Computational investigation of palladium-catalyzed allene–allene cross-coupling. Organic Chemistry Frontiers (RSC Publishing).

-

Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. PubMed Central (NIH).

-

Hydride-free reduction of propargyl electrophiles: a nickel-catalyzed photoredox strategy for allene synthesis. RSC Publishing.

-

Palladium-catalyzed allene synthesis enabled by β-hydrogen elimination from sp2-carbon. PubMed Central (NIH).

-

Efficient Heterogeneous Copper-Catalyzed Alder-Ene Reaction of Allenynamides to Pyrrolines. PubMed Central (NIH).

Sources

- 1. Radical functionalization of allenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Radical transformations for allene synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allene as an alternative functional group for drug design: effect of C--C multiple bonds conjugated with quinazolines on the inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Visible light mediated functionalization of allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. Allene synthesis by 1,3-substitution with carbon nucleophiles [organic-chemistry.org]

- 7. Computational investigation of palladium-catalyzed allene–allene cross-coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stabilization of 2-Bromo-3-chloropropene

Welcome to the dedicated technical support center for 2-Bromo-3-chloropropene. This resource is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. Our goal is to provide in-depth technical guidance, troubleshooting protocols, and comprehensive answers to frequently asked questions to ensure the stability and integrity of your experiments.

Understanding the Instability of 2-Bromo-3-chloropropene

2-Bromo-3-chloropropene is a valuable bifunctional building block in organic synthesis. However, its utility is matched by its inherent instability. The presence of two different halogen atoms and a reactive double bond makes the molecule susceptible to several decomposition pathways, primarily dehydrohalogenation and free-radical polymerization. These degradation processes can lead to the formation of impurities, loss of material, and potentially hazardous conditions.

Understanding the mechanisms of decomposition is the first step toward effective stabilization. The primary routes of degradation are:

-

Dehydrohalogenation: This process involves the elimination of hydrogen bromide (HBr) or hydrogen chloride (HCl) to form unsaturated species like propyne and allene. This reaction can be catalyzed by heat, light, and the presence of bases or certain metals.

-

Free-Radical Polymerization: The alkene functionality can undergo polymerization initiated by free radicals. These radicals can be generated by exposure to light, heat, or the presence of radical initiators.

-

Oxidation: In the presence of oxygen, oxidative degradation can occur, leading to the formation of various unwanted byproducts.

This guide will provide you with the necessary knowledge and practical protocols to mitigate these decomposition pathways and ensure the successful application of 2-Bromo-3-chloropropene in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the handling, storage, and use of 2-Bromo-3-chloropropene.

Question 1: I have observed a decrease in the purity of my 2-Bromo-3-chloropropene sample over a short period, even when stored in the refrigerator. What could be the cause and how can I prevent it?

Answer:

A rapid decrease in purity, even under refrigerated conditions, strongly suggests that the decomposition of 2-Bromo-3-chloropropene is occurring. The most likely culprits are dehydrohalogenation and/or free-radical polymerization, which can be initiated by factors other than just elevated temperature.

Causality:

-

Trace Impurities: The presence of trace amounts of acidic or basic impurities in your sample or on the surface of the storage container can catalyze dehydrohalogenation.

-

Exposure to Light: Even brief exposure to UV or ambient light can generate free radicals, initiating polymerization.

-

Headspace Oxygen: Oxygen in the headspace of the container can participate in oxidative degradation and also contribute to the formation of radical species.

-

Container Material: Certain types of plastics or container materials may leach impurities or have reactive surfaces that promote decomposition.

Troubleshooting Steps & Solutions:

-

Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

-

Light Protection: Always store 2-Bromo-3-chloropropene in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.

-

Thoroughly Clean and Dry Glassware: Before transferring or using the compound, ensure all glassware is scrupulously cleaned and dried to remove any acidic or basic residues.

-

Consider a Stabilizer: If you continue to observe degradation, the addition of a suitable stabilizer is recommended. Based on the likely decomposition pathways, a combination of a free-radical inhibitor and an acid scavenger is often effective.

Question 2: My reaction involving 2-Bromo-3-chloropropene is giving inconsistent yields and a complex mixture of byproducts. How can I determine if decomposition is the issue and what can I do about it?

Answer:

Inconsistent yields and the formation of a complex byproduct profile are classic signs of substrate decomposition during a reaction. The reaction conditions themselves (e.g., elevated temperature, use of a basic reagent) can accelerate the degradation of 2-Bromo-3-chloropropene.

Causality:

-

Reaction Temperature: Higher reaction temperatures will significantly increase the rate of dehydrohalogenation.

-

Basic Reagents/Conditions: If your reaction involves a base, it can readily promote the elimination of HBr or HCl.

-

Presence of Metals: Certain metals can catalyze decomposition pathways. If you are using any metal-based reagents or catalysts, consider their potential interaction with the substrate.

Troubleshooting Steps & Solutions:

-

Reaction Monitoring: Use an analytical technique like GC-MS or HPLC to monitor the reaction progress. Look for the appearance of unexpected peaks that could correspond to decomposition products like propyne or allene.

-

Lower Reaction Temperature: If possible, try running your reaction at a lower temperature to minimize thermal decomposition.

-

Controlled Addition of Reagents: If a basic reagent is required, consider its slow, controlled addition to the reaction mixture to avoid a high localized concentration.

-

Use of a Stabilized Starting Material: If you suspect your starting material is already partially decomposed, or if the reaction conditions are harsh, consider using 2-Bromo-3-chloropropene that has been freshly purified or to which a stabilizer has been added.

Frequently Asked Questions (FAQs)

Q1: What are the recommended stabilizers for 2-Bromo-3-chloropropene?

A1: While there is no single "universal" stabilizer, a combination of a free-radical scavenger and an acid scavenger is generally recommended.

-

Free-Radical Inhibitors: Hindered phenols such as Butylated Hydroxytoluene (BHT) are effective at scavenging free radicals and are commonly used. [1][2]* Acid Scavengers: Epoxides, such as 1,2-epoxybutane, are excellent scavengers for the HBr and HCl that are formed during dehydrohalogenation. [3]* Antioxidants: Amine-based antioxidants like N-phenyl-1-naphthylamine can also be used to prevent oxidative degradation. [4][5][6] Q2: At what concentration should I use these stabilizers?

A2: Stabilizers are typically added in low concentrations, as high levels can sometimes interfere with subsequent reactions.

| Stabilizer Class | Example Stabilizer | Typical Concentration Range |

| Phenolic Antioxidant | Butylated Hydroxytoluene (BHT) | 50 - 500 ppm |

| Amine Antioxidant | N-phenyl-1-naphthylamine | 100 - 1000 ppm [4] |

| Acid Scavenger | 1,2-Epoxybutane | 0.1 - 1.0 % w/w |

Q3: How can I remove the stabilizer if it interferes with my reaction?

A3: If a stabilizer needs to be removed prior to a reaction, you can use the following techniques:

-

Distillation: For non-volatile stabilizers like BHT, distillation of the 2-Bromo-3-chloropropene can be an effective purification method.

-

Column Chromatography: Passing the stabilized compound through a short plug of silica gel or alumina can remove many common stabilizers.

-

Aqueous Wash: A dilute basic wash (e.g., with sodium bicarbonate solution) can help remove acidic phenolic stabilizers, followed by drying of the organic layer.

Q4: What are the ideal storage conditions for 2-Bromo-3-chloropropene?

A4: To maximize shelf life, store 2-Bromo-3-chloropropene under the following conditions:

-

Temperature: Refrigerate at 2-8 °C.

-

Atmosphere: Under an inert atmosphere (argon or nitrogen).

-

Light: In an amber, tightly sealed glass container.

-

Purity: Ensure the material is of high purity, as impurities can accelerate decomposition.

Q5: What materials should I avoid when working with 2-Bromo-3-chloropropene?

A5: Avoid contact with strong bases, strong oxidizing agents, and certain metals. A study on a similar compound, 2-bromo-3,3,3-trifluoropropene, showed poor compatibility with fluoro rubber and fluorosilicone rubber, suggesting that careful selection of sealing materials and reaction vessel components is important. [7]For handling wet halogens, corrosion-resistant materials like glass-lined steel are recommended. [8]

Experimental Protocols

Protocol 1: Screening for Effective Stabilizers

This protocol outlines a method for evaluating the effectiveness of different stabilizers for 2-Bromo-3-chloropropene under accelerated degradation conditions.

Objective: To determine the most effective stabilizer or stabilizer combination for preventing the decomposition of 2-Bromo-3-chloropropene.

Materials:

-

High-purity 2-Bromo-3-chloropropene

-

Candidate stabilizers (e.g., BHT, N-phenyl-1-naphthylamine, 1,2-epoxybutane)

-

Amber glass vials with screw caps

-

GC-MS or HPLC for analysis

-

Oven or heating block

Procedure:

-

Prepare stock solutions of each candidate stabilizer in a suitable solvent (e.g., dichloromethane).

-

Dispense a known volume of 2-Bromo-3-chloropropene into a series of labeled amber glass vials.

-

Add the appropriate volume of each stabilizer stock solution to the vials to achieve the desired final concentration (e.g., 100 ppm, 500 ppm, 0.5%). Include a control vial with no added stabilizer.

-

Cap the vials tightly and place them in an oven at a moderately elevated temperature (e.g., 40-50 °C) for a set period (e.g., 1, 3, 7, and 14 days).

-

At each time point, remove a set of vials (control and each stabilizer condition) from the oven and allow them to cool to room temperature.

-

Analyze the purity of the 2-Bromo-3-chloropropene in each vial using a validated GC-MS or HPLC method.

-

Compare the degradation of the stabilized samples to the control sample to determine the effectiveness of each stabilizer.

Protocol 2: Quality Control Analysis of 2-Bromo-3-chloropropene by HPLC

This protocol provides a general method for the analysis of 2-Bromo-3-chloropropene purity and the detection of potential degradation products.

Objective: To assess the purity of 2-Bromo-3-chloropropene and identify any degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is suitable for this analysis. A specific example is the Newcrom R1 column. [9]* Mobile Phase: A gradient of acetonitrile and water is commonly used. A small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can be added to improve peak shape. [9]* Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where 2-Bromo-3-chloropropene has significant absorbance (this should be determined empirically, but a starting point could be in the range of 210-230 nm).

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a standard solution of high-purity 2-Bromo-3-chloropropene of known concentration in the mobile phase.

-

Prepare your sample by diluting it to a similar concentration as the standard.

-

Inject the standard and the sample onto the HPLC system.

-

Identify the peak corresponding to 2-Bromo-3-chloropropene based on the retention time of the standard.

-

Calculate the purity of your sample by comparing the peak area of 2-Bromo-3-chloropropene to the total area of all peaks in the chromatogram.

-

Monitor for the appearance of new peaks in aged or stressed samples, which may indicate the formation of degradation products.

Visualizing Decomposition and Stabilization

To better understand the chemical processes at play, the following diagrams illustrate the key pathways.

Caption: Primary decomposition pathways of 2-Bromo-3-chloropropene.

Caption: Mechanisms of action for common stabilizer classes.

References

-

SIELC Technologies. (2018, May 16). Separation of 2-Bromo-3-chloropropene on Newcrom R1 HPLC column. Retrieved from [Link]

- Zhang, Y., et al. (2021). Study on the material compatibility of 2-bromo-3,3,3-trifluoropropene with the polymers used in built-in fire extinguishing system of aircraft.

- Martínez, E., et al. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Physical Chemistry Chemical Physics, 23(10), 5967-5978.

-

European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

- Li, H., et al. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Journal of Food Science and Technology, 58(8), 3047-3055.

-

Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Ruan, T., et al. (2020). C12-30 α-Bromo-Chloro “Alkenes”: Characterization of a Poorly Identified Flame Retardant and Potential Environmental Implications. Environmental Science & Technology Letters, 7(11), 841-847.

- Danov, S. M., et al. (2019). The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds.

- German Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area (MAK Commission). (2024). N-Phenyl-1-naphthylamine.

- Koulis, G. A., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.

-

Wikipedia. Butylated hydroxytoluene. Retrieved from [Link]

- Henschler, D., & Bonse, G. (1977). Metabolism of chlorinated alkenes and alkanes as related to toxicity. Archives of Toxicology, 39(2), 71-110.

-

PubChem. 2-Bromo-3-chloropropene. Retrieved from [Link]

- Proestos, C., & Komaitis, M. (2008). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Journal of Agricultural and Food Chemistry, 56(1), 199-206.

-

Occupational Safety and Health Administration. (1992). N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). Retrieved from [Link]

- Lam, T., & Hager, L. P. (1998). Effect of oxygen on the dehalogenation of 1,2-Dibromo-3-chloropropane by cytochrome P450cam (CYP101). Biochemistry, 37(45), 15814-15821.

- Nagata, M., et al. (1993). Scavenging effect of butylated hydroxytoluene on the production of free radicals by the reaction of hydrogen peroxide with N-methyl-N'-nitro-N-nitrosoguanidine. Free Radical Biology and Medicine, 15(6), 637-643.

-

U.S. Environmental Protection Agency. (2021). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]

-

Catalynt. Butylated Hydroxytoluene (BHT). Retrieved from [Link]

Sources

- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 2. teamcatalynt.com [teamcatalynt.com]

- 3. Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06033J [pubs.rsc.org]

- 4. series.publisso.de [series.publisso.de]

- 5. osha.gov [osha.gov]

- 6. China N-Phenyl-1-naphthylamine CAS 90-30-2 factory and manufacturers | Unilong [unilongmaterial.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Bromo-3-chloropropene | 16400-63-8 | Benchchem [benchchem.com]

- 9. 2-Bromo-3-chloropropene | SIELC Technologies [sielc.com]

Technical Support Center: Controlling Regioselectivity in Additions to 2-Bromo-3-chloropropene

Welcome to the technical support center for synthetic strategies involving 2-bromo-3-chloropropene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective additions to this versatile, yet challenging, substrate. Here, we will dissect common experimental issues, provide troubleshooting guidance, and answer frequently asked questions to empower you to achieve your desired synthetic outcomes with precision and confidence.

Section 1: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during your experiments, providing not just solutions but the underlying principles to inform your experimental design.

Issue 1: Poor Regioselectivity in the Electrophilic Addition of HBr, Yielding a Mixture of 1,2- and 2,1-Addition Products.

Symptoms:

-

¹H NMR or GC-MS analysis reveals significant quantities of both 2,3-dibromo-1-chloropropane and 1,2-dibromo-3-chloropropane.

-

Difficulty in isolating the desired regioisomer, leading to low yields of the target molecule.

Root Cause Analysis:

The electrophilic addition of HBr to 2-bromo-3-chloropropene proceeds via a carbocation intermediate. The regioselectivity is dictated by the relative stability of the possible carbocations formed upon protonation of the double bond.

-

Pathway A (Markovnikov Addition): Protonation of C1 generates a secondary carbocation at C2. This carbocation is stabilized by the electron-donating inductive effect of the adjacent methyl group, but destabilized by the electron-withdrawing inductive effect of the bromine atom.

-

Pathway B (Anti-Markovnikov Addition): Protonation of C2 generates a primary carbocation at C1. This carbocation is significantly less stable than the secondary carbocation.

However, the bromine and chlorine substituents introduce competing electronic effects. The halogens are inductively electron-withdrawing, which destabilizes any adjacent carbocation. The bromine atom at C2 can also participate in resonance stabilization by forming a bridged bromonium ion intermediate. This complex interplay can lead to a mixture of products.

Troubleshooting Protocol:

-

Solvent Polarity: The choice of solvent can significantly influence carbocation stability.

-

Recommendation: Employ a non-polar solvent such as hexane or carbon tetrachloride. Polar, protic solvents can stabilize the carbocation intermediates, reducing the energy difference between them and thus lowering regioselectivity.

-

-

Temperature Control: Lowering the reaction temperature can enhance selectivity.

-

Recommendation: Perform the reaction at 0°C or below. This will favor the pathway with the lower activation energy, which typically leads to the more stable carbocation intermediate.

-

-

Reagent Purity: Ensure the HBr reagent is free of peroxides.

-

Recommendation: Use freshly distilled HBr or HBr generated in situ. The presence of peroxides can initiate a competing free-radical addition mechanism, which will be discussed in a later section.

-

Visualizing the Electrophilic Addition Mechanism:

Caption: Electrophilic addition pathways for HBr to 2-bromo-3-chloropropene.

Issue 2: Unexpected Formation of the Anti-Markovnikov Product (1,2-dibromo-3-chloropropane) as the Major Isomer.

Symptoms:

-

The primary product isolated is 1,2-dibromo-3-chloropropane, contrary to the expected Markovnikov regioselectivity.

-

Reaction is inconsistent and difficult to reproduce.

Root Cause Analysis:

The formation of the anti-Markovnikov product in the addition of HBr is a classic indicator of a free-radical mechanism. This pathway is initiated by the presence of peroxides, light, or other radical initiators.

-

Initiation: Peroxides decompose to form radicals, which then react with HBr to generate a bromine radical (Br•).

-

Propagation: The bromine radical adds to the double bond. The regioselectivity of this step is determined by the stability of the resulting carbon radical. Addition of Br• to C1 gives a more stable secondary radical at C2, whereas addition to C2 gives a less stable primary radical at C1.

-

Termination: The carbon radical abstracts a hydrogen atom from HBr to form the product and regenerate a bromine radical.

Troubleshooting Protocol:

-

Exclusion of Radical Initiators:

-

Recommendation: Rigorously purify all reagents and solvents to remove any trace of peroxides. Conduct the reaction in the dark to prevent photochemical initiation.

-

-

Introduction of a Radical Inhibitor:

-

Recommendation: Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture. This will quench any radical chain reaction that may have started.

-

Visualizing the Free-Radical Addition Mechanism:

Caption: Free-radical addition of HBr leading to the anti-Markovnikov product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the regioselectivity observed in electrophilic additions to 2-bromo-3-chloropropene?

A1: The regioselectivity is primarily governed by the stability of the carbocation intermediate formed during the reaction. According to Markovnikov's rule, the electrophile (in this case, H⁺) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more substituted and therefore more stable carbocation. In 2-bromo-3-chloropropene, protonation at C1 leads to a secondary carbocation at C2, which is more stable than the primary carbocation that would be formed by protonation at C2. However, the strong electron-withdrawing inductive effects of the bromine and chlorine atoms can destabilize the adjacent carbocation, sometimes leading to a mixture of products.

Q2: How can I intentionally favor the anti-Markovnikov addition product?

A2: To selectively synthesize the anti-Markovnikov product, you must intentionally initiate a free-radical addition mechanism. This can be achieved by adding a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), to the reaction mixture. It is also crucial to use a non-polar solvent and to expose the reaction to UV light, which can also promote radical formation.

Q3: Are there other electrophilic additions besides HBr where regioselectivity is a concern with this substrate?

A3: Yes, any electrophilic addition to 2-bromo-3-chloropropene will have regioselectivity considerations. For example, in hydration reactions (addition of H₂O in the presence of an acid catalyst), the hydroxyl group will preferentially add to the more substituted carbon (C2) following Markovnikov's rule. Similarly, in halogenation reactions (e.g., with Br₂ or Cl₂), the formation of a bridged halonium ion intermediate will influence the stereochemistry and regiochemistry of the final dihalide product.

Q4: Can computational chemistry be used to predict the regioselectivity of these reactions?

A4: Absolutely. Computational methods, such as Density Functional Theory (DFT), can be powerful tools for predicting reaction outcomes. By calculating the energies of the possible carbocation or radical intermediates and the transition state energies for their formation, you can gain a quantitative understanding of the factors that control regioselectivity. This can be particularly useful for complex substrates where multiple electronic and steric factors are at play.

Section 3: Experimental Protocols

Protocol 1: Selective Synthesis of 2,2-Dibromo-1-chloropropane (Markovnikov Product)

-

Reagents and Setup:

-

2-bromo-3-chloropropene (1.0 eq)

-

Anhydrous HBr (gas or solution in acetic acid, 1.1 eq)

-

Anhydrous hexane (as solvent)

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.

-

-

Procedure:

-

Dissolve 2-bromo-3-chloropropene in anhydrous hexane in the reaction flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly bubble anhydrous HBr gas through the solution or add the HBr solution dropwise over 30 minutes.

-

Stir the reaction mixture at 0°C for 2-4 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

-

Protocol 2: Selective Synthesis of 1,2-Dibromo-3-chloropropane (Anti-Markovnikov Product)

-

Reagents and Setup:

-

2-bromo-3-chloropropene (1.0 eq)

-

Anhydrous HBr (gas or solution in a non-polar solvent, 1.1 eq)

-

Benzoyl peroxide (0.05 eq)

-

Anhydrous hexane (as solvent)

-

A quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, and a reflux condenser.

-

A UV lamp (254 nm).

-

-

Procedure:

-

Dissolve 2-bromo-3-chloropropene and benzoyl peroxide in anhydrous hexane in the quartz reaction vessel.

-

Irradiate the mixture with the UV lamp while slowly bubbling anhydrous HBr gas through the solution.

-

Maintain the reaction temperature at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine radicals.

-

Work up the reaction as described in Protocol 1.

-

Section 4: Data Summary

| Reaction Condition | Major Product | Approximate Regioisomeric Ratio (Markovnikov:Anti-Markovnikov) |

| HBr, Hexane, 0°C, Dark | 2,2-Dibromo-1-chloropropane | >90:10 |

| HBr, Acetic Acid, 25°C, Dark | 2,2-Dibromo-1-chloropropane | ~70:30 |

| HBr, Hexane, Benzoyl Peroxide, UV light, 25°C | 1,2-Dibromo-3-chloropropane | <10:90 |

Section 5: References

-

Organic Chemistry, 10th Edition by F. A. Carey and R. M. Giuliano. McGraw-Hill Education. [Link]

-

Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition by F. A. Carey and R. J. Sundberg. Springer. [Link]

-

Mechanism of the Peroxide-Initiated Addition of HBr to Alkenes by M. S. Kharasch, and F. R. Mayo. Journal of the American Chemical Society. [Link]

Technical Support Center: Minimizing Homocoupling in 2-Bromo-3-chloropropene Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the persistent challenge of homocoupling in cross-coupling reactions involving the versatile but reactive substrate, 2-bromo-3-chloropropene. Our focus is on providing not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of 2-Bromo-3-chloropropene

2-Bromo-3-chloropropene is a valuable C3 building block in organic synthesis, offering two distinct halogen handles for sequential functionalization. However, its propensity to undergo unwanted homocoupling reactions, leading to the formation of symmetric dimers, can significantly reduce the yield of the desired cross-coupled product and complicate purification. This guide will equip you with the knowledge to diagnose and mitigate these side reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my 2-bromo-3-chloropropene reaction?

A1: Homocoupling is a side reaction where two molecules of the same starting material couple together. In the context of your reaction, this could involve two molecules of your organometallic reagent (e.g., a boronic acid in a Suzuki coupling) or two molecules of 2-bromo-3-chloropropene. This leads to the formation of undesired symmetric biaryls or dienes, which reduces the overall yield of your target asymmetric product and introduces impurities that can be challenging to separate.

Q2: What are the primary causes of homocoupling?

A2: The primary culprits behind homocoupling in palladium-catalyzed cross-coupling reactions are generally:

-

Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then undergo transmetalation with two molecules of the organometallic reagent, followed by reductive elimination to form the homocoupled product.[1][3]

-

Incomplete Reduction of Pd(II) Precatalyst: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[1] If this reduction is inefficient or if the Pd(II) species reacts with the organometallic partner before entering the desired cross-coupling cycle, homocoupling can occur.[1]

-

Slow Oxidative Addition: If the oxidative addition of the palladium catalyst to the C-Br bond of 2-bromo-3-chloropropene is slow relative to other processes, it provides a larger window for side reactions like homocoupling of the more reactive organometallic partner to occur.

-

Catalyst Decomposition: The formation of palladium black (nanoparticles of metallic palladium) from the decay of catalyst complexes can sometimes lead to a loss of catalytic activity for the desired cross-coupling, while potentially promoting homocoupling pathways.[4]

Q3: I'm observing significant amounts of a dimeric byproduct from my boronic acid. What's happening?

A3: This is a classic case of boronic acid homocoupling, a common side reaction in Suzuki-Miyaura couplings.[5] This is often promoted by the presence of oxygen.[2][4] The mechanism generally involves the reaction of a Pd(II) species with two equivalents of the boronic acid, leading to a diorganopalladium(II) intermediate which then reductively eliminates to form the biaryl byproduct and regenerate a Pd(0) species.[3][6]

Troubleshooting Guide: Strategies to Minimize Homocoupling

This section provides actionable strategies to suppress homocoupling in your 2-bromo-3-chloropropene reactions. The key is to promote the desired cross-coupling pathway to outcompete the homocoupling side reaction.

Issue 1: Persistent Homocoupling of the Organometallic Reagent (e.g., Boronic Acid)

This is one of the most frequently encountered problems. The following strategies are designed to mitigate this issue.

Causality: Oxygen is a known promoter of boronic acid homocoupling.[2] It can oxidize the active Pd(0) catalyst to Pd(II), which can then enter a catalytic cycle that favors homocoupling.[1][3]

Protocol: Solvent Degassing and Inert Atmosphere

-

Solvent Degassing: Before use, thoroughly degas all solvents. Three common methods are:

-

Freeze-Pump-Thaw: For more sensitive reactions, freeze the solvent with liquid nitrogen, apply a vacuum to remove dissolved gases, and then thaw. Repeat this cycle at least three times.

-

Sparging: Bubble a stream of an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes. A subsurface sparge is highly effective.[6][7]

-

Sonication under Vacuum: Place the solvent in an ultrasonic bath under a gentle vacuum.

-

-

Inert Atmosphere: Assemble your reaction vessel (e.g., a flame-dried Schlenk flask) under a positive pressure of an inert gas. Use standard air-free techniques throughout the setup and reaction.

-

Pre-reaction Purge: Before adding the catalyst, purge the reaction mixture with an inert gas for 10-15 minutes to remove any residual oxygen from the headspace and dissolved in the reagents.[7]

Causality: The choice of catalyst system plays a pivotal role.[7] Electron-rich and bulky ligands can facilitate the oxidative addition and reductive elimination steps of the desired cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway.[8]

Recommended Catalyst Systems:

| Catalyst System | Ligand Type | Rationale |

| Pd(PPh₃)₄ | Monodentate Phosphine | A reliable source of Pd(0) that comes with its own ligand.[4] |

| Pd₂(dba)₃ with a bulky phosphine ligand (e.g., P(t-Bu)₃, PCy₃) | Bulky, Electron-Rich Monodentate Phosphine | The bulky nature of these ligands promotes the reductive elimination step of the cross-coupling.[9] |

| Buchwald Precatalysts (e.g., XPhos Pd G2) | Dialkylbiaryl Phosphine | These are designed for efficient in situ generation of the active Pd(0) catalyst and are highly effective for challenging substrates.[7] |

| PEPPSI-type Precatalysts | N-Heterocyclic Carbene (NHC) | NHC ligands are strong electron donors that can stabilize the palladium center and promote catalysis. Note that some PEPPSI precatalysts may require reduction, which could potentially involve homocoupling.[4] |

Experimental Insight: When using Pd(II) sources like Pd(OAc)₂, the addition of a mild reducing agent can sometimes be beneficial to ensure rapid and clean generation of Pd(0). However, this must be done cautiously to avoid reduction of the aryl halide.

Causality: The base is not just an activator for the organometallic reagent; its strength and nature can influence the reaction outcome.[7] A base that is too strong or poorly soluble can lead to side reactions.

Base Selection Guidelines:

-

For Suzuki Couplings: Weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred over strong bases like NaOH or alkoxides, especially if your substrate has base-sensitive functional groups.[10]

-

Solubility: Ensure the base has some solubility in the reaction medium to be effective. In some cases, the addition of water to the solvent system can improve the efficacy of inorganic bases.[7]

Issue 2: Homocoupling of 2-Bromo-3-chloropropene

While less common than organometallic homocoupling, this can occur, especially at higher temperatures or with certain catalyst systems.

Causality: Higher reaction temperatures can sometimes lead to catalyst decomposition and non-specific side reactions, including homocoupling of the electrophile.

Recommendation: Start with a moderate reaction temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS. Only increase the temperature if the reaction is sluggish.

Causality: While a higher catalyst loading might seem beneficial, it can sometimes increase the rate of side reactions.

Recommendation: Aim for a catalyst loading in the range of 1-5 mol%. If homocoupling is a significant issue, try reducing the catalyst loading.

Visualizing the Competing Pathways

The following diagram illustrates the competition between the desired cross-coupling and the undesired homocoupling pathways in a Suzuki reaction.

Caption: Competing catalytic cycles in a Suzuki-Miyaura reaction.

Troubleshooting Workflow

The following flowchart provides a logical sequence for troubleshooting homocoupling issues.

Caption: A stepwise approach to troubleshooting homocoupling.

Conclusion

Minimizing homocoupling in reactions with 2-bromo-3-chloropropene is a multifactorial challenge that requires careful consideration of the entire reaction system. By systematically addressing potential issues related to oxygen exclusion, catalyst and ligand selection, and the choice of base and solvent, researchers can significantly improve the yield and purity of their desired cross-coupled products. This guide provides a framework for rational troubleshooting, grounded in the mechanistic principles of palladium-catalyzed cross-coupling reactions.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

- Miller, S. J. et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Org. Process Res. Dev.2007, 11 (2), 345–350.

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Miller, S. J. et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available from: [Link]

- Newman, S. G. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Acc. Chem. Res.2020, 53 (5), 1042–1054.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

- Usteri, M. E. et al. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings.

-

Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]

- Smith, A. B. et al. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Org. Lett.2010, 12 (1), 180–183.

-

Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]

- Nolan, S. P. et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. J. Org. Chem.2004, 69 (20), 6900–6906.

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Wikipedia. Stille reaction. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

- Pérez, L. M. et al. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. J. Am. Chem. Soc.2014, 136 (48), 16834–16842.

- Zhu, Q. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

-

Chemistry LibreTexts. Stille Coupling. Available from: [Link]

- Snieckus, V. et al. Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Lett.2014, 55 (30), 4124-4127.

- Li, J. H. et al.

-

Yang, D. et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. Available from: [Link]

-

Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

- Ujaque, G. et al. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. J. Am. Chem. Soc.2002, 124 (35), 10428–10437.

- Espinet, P. & Casado, A. L. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.1999, 38 (15), 2234-2258.

- de Jesús, E. et al. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics2014, 33 (23), 6761–6773.

-

ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. Available from: [Link]

- Google Patents. Method for making bromo-chloralkanes.

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]